Cas no 1346576-02-0 (6-cyclopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile)

6-Cyclopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic organic compound featuring a dihydropyridine core with functional modifications, including a cyclopropyl group, methyl substituent, and nitrile moiety. Its structural characteristics make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing biologically active molecules. The presence of the electron-withdrawing nitrile and carbonyl groups enhances reactivity, facilitating further derivatization. The cyclopropyl ring contributes to steric and electronic effects, potentially improving metabolic stability in drug candidates. This compound is suited for applications requiring precise molecular tuning, such as kinase inhibitors or antimicrobial agents, owing to its balanced lipophilicity and functional group diversity.
6-cyclopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile structure
1346576-02-0 structure
Product name:6-cyclopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS No:1346576-02-0
MF:C10H10N2O
MW:174.199202060699
MDL:MFCD28400553
CID:2108178
PubChem ID:67124272

6-cyclopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-cyclopropyl-1,2-dihydro-4-methyl-2-oxo-3-Pyridinecarbonitrile
    • 6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile
    • 6-cyclopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
    • 895-976-5
    • 6-CYCLOPROPYL-2-HYDROXY-4-METHYLPYRIDINE-3-CARBONITRILE
    • EN300-8258748
    • 1346576-02-0
    • SMGBURLUQWAZGR-UHFFFAOYSA-N
    • DA-11866
    • 6-cyclopropyl-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
    • 6-cyclopropyl-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
    • N10118
    • SCHEMBL1694956
    • SCHEMBL14251855
    • A1-16738
    • Z1618009971
    • MDL: MFCD28400553
    • Inchi: InChI=1S/C10H10N2O/c1-6-4-9(7-2-3-7)12-10(13)8(6)5-11/h4,7H,2-3H2,1H3,(H,12,13)
    • InChI Key: SMGBURLUQWAZGR-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 174.079
  • Monoisotopic Mass: 174.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 52.9A^2

6-cyclopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8258748-0.05g
6-cyclopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
1346576-02-0 95.0%
0.05g
$58.0 2025-02-20
Enamine
EN300-8258748-0.5g
6-cyclopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
1346576-02-0 95.0%
0.5g
$194.0 2025-02-20
Enamine
EN300-8258748-1.0g
6-cyclopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
1346576-02-0 95.0%
1.0g
$249.0 2025-02-20
Enamine
EN300-8258748-0.1g
6-cyclopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
1346576-02-0 95.0%
0.1g
$86.0 2025-02-20
eNovation Chemicals LLC
D625742-1g
6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile
1346576-02-0 97%
1g
$282 2024-05-24
Aaron
AR009Z85-5g
6-cyclopropyl-2-hydroxy-4-Methylnicotinonitrile
1346576-02-0 95%
5g
$1446.00 2023-12-16
A2B Chem LLC
AE64457-10g
6-cyclopropyl-2-hydroxy-4-Methylnicotinonitrile
1346576-02-0 95%
10g
$2158.00 2024-04-20
eNovation Chemicals LLC
D625742-1g
6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile
1346576-02-0 97%
1g
$282 2025-02-25
A2B Chem LLC
AE64457-50mg
6-cyclopropyl-2-hydroxy-4-Methylnicotinonitrile
1346576-02-0 95%
50mg
$97.00 2024-04-20
eNovation Chemicals LLC
D625742-1g
6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile
1346576-02-0 97%
1g
$282 2025-02-27

Additional information on 6-cyclopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Comprehensive Overview of 6-Cyclopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 1346576-02-0)

The compound 6-cyclopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 1346576-02-0) is a specialized heterocyclic organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a pyridine core substituted with cyclopropyl, methyl, and carbonitrile functional groups, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers are increasingly interested in this molecule due to its role in drug discovery, particularly in targeting enzyme inhibition and modulating biological pathways.

In recent years, the demand for nitrile-containing compounds like 6-cyclopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has surged, driven by their applications in developing kinase inhibitors and antimicrobial agents. The cyclopropyl moiety enhances metabolic stability, while the carbonitrile group offers reactivity for further derivatization. This combination aligns with current trends in fragment-based drug design (FBDD) and medicinal chemistry optimization, addressing challenges such as bioavailability and selectivity.

From a synthetic perspective, CAS No. 1346576-02-0 is often explored via multicomponent reactions (MCRs) or catalyzed cyclization methods. Its 2-oxo-1,2-dihydropyridine scaffold is a privileged structure in small-molecule therapeutics, frequently appearing in FDA-approved drugs. Laboratories focusing on high-throughput screening (HTS) prioritize such scaffolds due to their drug-like properties and compatibility with structure-activity relationship (SAR) studies.

Environmental and regulatory considerations also play a role in the compound's adoption. Unlike traditional hazardous intermediates, 6-cyclopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibits favorable green chemistry metrics, such as reduced toxicity and waste generation. This aligns with the pharmaceutical industry's shift toward sustainable synthesis, a topic frequently searched in AI-driven chemical databases and patent analytics platforms.

For researchers querying "pyridine derivatives in drug discovery" or "nitrile functional group applications", this compound serves as a case study in balancing molecular complexity with synthetic accessibility. Its physicochemical properties (e.g., logP, polar surface area) are often compared to Lipinski's rule of five, making it a benchmark in computational chemistry workflows. Additionally, its X-ray crystallography data is cited in studies on molecular conformation and hydrogen bonding networks.

In agrochemical contexts, the methyl-substituted pyridine motif of CAS No. 1346576-02-0 is investigated for pesticide development, particularly in systemic acquired resistance (SAR) in plants. This connects to broader discussions on crop protection and residue minimization, trending topics in precision agriculture forums.

To summarize, 6-cyclopropyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exemplifies the intersection of innovative chemistry and practical applications. Its relevance spans drug development, material science, and sustainable manufacturing, answering frequent search queries like "heterocyclic building blocks 2024" or "nitrile in medicinal chemistry." As research progresses, this compound will likely remain a focal point for interdisciplinary studies.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD